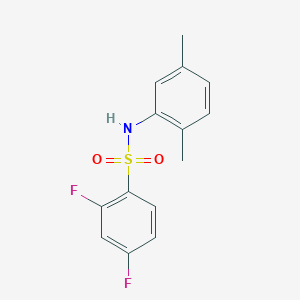
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DPC-681 has been found to have a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. Another area of research is the exploration of the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in imaging and diagnostic applications is also an area of interest.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a white solid with a high purity.
科学研究应用
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research areas that have explored the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide include cancer, inflammation, and neurological disorders.
属性
产品名称 |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13F2NO2S |
分子量 |
297.32 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(15)8-12(14)16/h3-8,17H,1-2H3 |
InChI 键 |
SCCGZJLJIKRIBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
规范 SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)



![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)